4-(7-Diethylaminocoumarin-3-yl)benzoylcyanid

Übersicht

Beschreibung

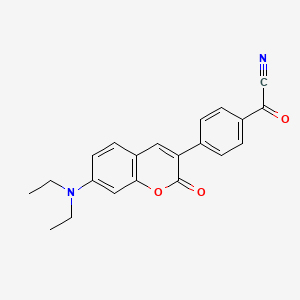

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN) is a fluorescent cyanide compound that belongs to the coumarin family . It has a molecular formula of C24H20N2O2 and a molecular weight of 372.43 g/mol . It is used as a highly sensitive fluorescent derivatization reagent for alcohols in high-performance liquid chromatography .

Synthesis Analysis

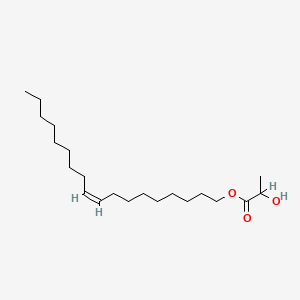

DACB-CN was synthesized as a new fluorescent derivatization reagent for alcohols for use in high-performance liquid chromatography . Saturated alcohols (C8-C22) were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN .Chemical Reactions Analysis

In the context of high-performance liquid chromatography, saturated alcohols (C8-C22) were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN .Wissenschaftliche Forschungsanwendungen

Fluoreszierendes Derivatisierungsreagenz für Alkohole

DACB-CN wurde als neues fluoreszierendes Derivatisierungsreagenz für Alkohole zur Verwendung in der Hochleistungsflüssigkeitschromatographie synthetisiert . Gesättigte Alkohole wurden in guten Ausbeuten derivatisiert, um die entsprechenden fluoreszierenden DACB-Ester zu erhalten . Die Nachweisgrenze von Cetylalkohol, einer Testsubstanz, betrug 1-2 fmol/10 μl .

Biologische Bildgebung

Als multifunktioneller Farbstoff kann DACB-CN in der biologischen Bildgebung eingesetzt werden . Es kann Forschern helfen, Zellstrukturen zu beobachten und zu analysieren .

Arzneimittelforschung

DACB-CN kann in der Arzneimittelforschung eingesetzt werden . Es kann Forschern helfen, Biomoleküle zu verfolgen, Zellfunktionen zu bewerten .

Unterscheidung von Zelltypen

DACB-CN kann verwendet werden, um Zelltypen zu unterscheiden . Es kann Forschern helfen, Biomoleküle nachzuweisen .

Studium der Gewebepathologie

DACB-CN kann verwendet werden, um die Gewebepathologie zu studieren . Es kann Forschern helfen, Mikroorganismen zu überwachen .

Chemische Sensorik

DACB-CN ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung eingesetzt wird. Sie besitzt einzigartige fluoreszierende Eigenschaften, die sie für verschiedene Anwendungen wie die chemische Sensorik wertvoll machen.

Wirkmechanismus

Target of Action

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide, also known as DACB-CN, is a multifunctional dye . It is primarily used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Therefore, its primary targets are the various biomolecules present in the biological systems where it is applied.

Biochemical Pathways

The specific biochemical pathways affected by DACB-CN would depend on the biomolecules it is used to tagInstead, it allows for the visualization and study of these pathways .

Result of Action

The result of DACB-CN’s action is the ability to visualize and track the movement and interactions of biomolecules within cells. This can provide valuable insights into cellular function, biomolecular interactions, and pathological changes .

Action Environment

The action, efficacy, and stability of DACB-CN can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the fluorescence intensity and stability of the dye. Therefore, these factors need to be carefully controlled during experiments to ensure reliable results .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is that it can be synthesized relatively easily and cheaply. Additionally, 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is that it is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide research. One potential direction is to further investigate the biochemical and physiological effects of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide. Additionally, further research could be done to investigate the potential applications of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide in the medical field. Furthermore, further research could be done to investigate the potential of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide as a therapeutic agent. Finally, further research could be done to investigate the potential of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide as a diagnostic tool.

Safety and Hazards

DACB-CN is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . In case of ingestion, one should rinse mouth with water, not induce vomiting, and call a doctor or Poison Control Center immediately .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide are largely defined by its role as a fluorescent derivatization reagent. It has been synthesized as a new fluorescent derivatization reagent for alcohols for use in high-performance liquid chromatography . Saturated alcohols were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN . The DACB-esters of these alcohols were clearly separated on a reversed-phase HPLC column .

Cellular Effects

As a multifunctional dye, it can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Molecular Mechanism

The molecular mechanism of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is primarily related to its role as a fluorescent derivatization reagent. It interacts with alcohols to form fluorescent DACB-esters

Eigenschaften

IUPAC Name |

4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHUDUIQPNVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441592 | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203256-20-6 | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

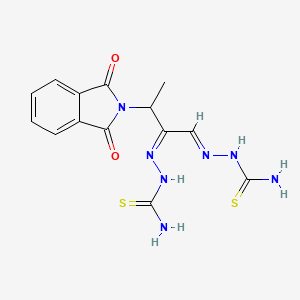

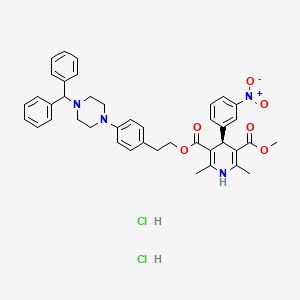

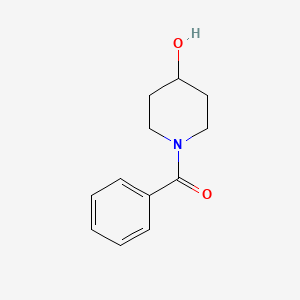

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)